(3,3-Difluoropiperidin-4-YL)methanol
CAS No.: 1258638-14-0
Cat. No.: VC2679600
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258638-14-0 |
|---|---|
| Molecular Formula | C6H11F2NO |
| Molecular Weight | 151.15 g/mol |
| IUPAC Name | (3,3-difluoropiperidin-4-yl)methanol |
| Standard InChI | InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2 |
| Standard InChI Key | RDYYKMKTYDTFNJ-UHFFFAOYSA-N |
| SMILES | C1CNCC(C1CO)(F)F |
| Canonical SMILES | C1CNCC(C1CO)(F)F |
Introduction
Chemical Structure and Properties
Structural Features and Identification
(3,3-Difluoropiperidin-4-YL)methanol is characterized by a six-membered piperidine ring containing a secondary amine at position 1, two geminal fluorine atoms at position 3, and a hydroxymethyl group at position 4. This unique structure provides multiple functional handles for chemical modifications.
| Property | Value |
|---|---|
| CAS Number | 1258638-14-0 |
| Molecular Formula | C6H11F2NO |
| Molecular Weight | 151.15 g/mol |
| IUPAC Name | (3,3-difluoropiperidin-4-yl)methanol |
| SMILES Notation | C1CNCC(C1CO)(F)F |
| InChI | InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2 |
| InChIKey | RDYYKMKTYDTFNJ-UHFFFAOYSA-N |
| Physical Form | Solid |
The compound contains three key functional groups that contribute to its chemical behavior and utility:
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A secondary amine in the piperidine ring (hydrogen bond donor/acceptor)
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Two fluorine atoms at the 3-position (enhancing metabolic stability)
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A hydroxymethyl group at the 4-position (offering synthetic versatility)
Related Compounds and Derivatives
Several important compounds are structurally related to (3,3-Difluoropiperidin-4-YL)methanol:
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(3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS: 1783945-29-8): The hydrochloride salt form commonly used in research settings for improved stability and solubility
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(1-Benzyl-3,3-difluoropiperidin-4-yl)methanol (CAS: 1303974-07-3): A derivative with the piperidine nitrogen substituted with a benzyl group
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(4,4-Difluoropiperidin-3-yl)methanol (CAS: 1331823-62-1): An isomeric structure with fluorine atoms at the 4-position instead of the 3-position
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Piperidin-4-ylmethanol hydrochloride (CAS: 90748-01-9): The non-fluorinated structural analog
Synthesis and Preparation Methods
Examples from Patent Literature
In pharmaceutical research contexts, this compound has been prepared as an intermediate in multi-step syntheses. For example, patent literature describes the use of (3,3-difluoropiperidin-4-yl)methanol in the preparation of compounds targeting various biological pathways:
"(5,5-difluoropiperidin-3-yl)methanol used in the preparation of example 4h, (3,3-difluoropiperidin-4-yl)methanol used in the preparation of example 4o, and..."
This demonstrates the compound's utility as a building block in the synthesis of more complex bioactive molecules.
Applications in Research and Drug Development
Medicinal Chemistry Applications
(3,3-Difluoropiperidin-4-YL)methanol has found significant applications in medicinal chemistry due to its favorable properties:
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The difluoro substitution pattern improves metabolic stability compared to non-fluorinated analogs
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The hydroxymethyl group provides a point for further functionalization or conjugation
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The piperidine nitrogen offers additional sites for chemical modification
Specific applications include:
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Development of kappa opioid receptor modulators, as documented in research on tetrahydroisoquinoline compounds
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Incorporation into anticancer drug candidates, particularly substituted benzimidazolones as described in patent literature
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Utilization in compounds targeting cholesterol 24-hydroxylase activity
Use as a Chemical Building Block
As a versatile small molecule scaffold, (3,3-Difluoropiperidin-4-YL)methanol serves as an important intermediate in organic synthesis. Its applications include:
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Incorporation into complex molecular structures for pharmaceutical research
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Serving as a key intermediate in the synthesis of drug candidates
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Providing a fluorinated substructure that can enhance pharmacokinetic properties of drug molecules
The commercial availability of this compound from chemical suppliers (priced between approximately 450-2000 € per 50-500mg) indicates its recognized value in research settings .
Chemical Reactivity and Transformations
Hydroxymethyl Group Reactions
The primary alcohol functionality can undergo various transformations:
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Oxidation to aldehyde or carboxylic acid derivatives
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Esterification to form esters
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Conversion to halides or other leaving groups for substitution reactions
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Protection as ethers during multi-step syntheses
Piperidine Nitrogen Reactions
The secondary amine of the piperidine ring offers additional reactivity:
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Alkylation to form tertiary amines (as demonstrated in the benzylated derivative)
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Acylation to form amides
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Carbamate formation
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Salt formation with acids (as with the hydrochloride derivative)
Difluoro Group Properties
The difluoro group at the 3-position contributes specific properties:
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Enhanced metabolic stability against oxidative metabolism
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Altered electronic properties of the molecule
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Potential influence on binding affinity to biological targets
| Supplier | Form | Purity | Pack Size | Price Range |
|---|---|---|---|---|
| CymitQuimica | Hydrochloride | Not specified | 50-500mg | 451-1,208 € |
| Multiple vendors via Chem-Space | Hydrochloride | 95-98% | 100mg-5g | $150-3,300 |
| Ambeed | Free base | Not specified | Various | Not specified |
| Sigma-Aldrich | Hydrochloride | 98% | Various | Not specified |
This widespread availability from commercial sources allows researchers to readily incorporate this compound into their synthetic workflows .
Quality Specifications
Available commercial samples typically feature:
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Purity levels of 95-98%
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Analytical documentation including Certificates of Analysis (COA)
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Safety Data Sheets providing handling guidance
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Specification of storage conditions (typically inert atmosphere, 2-8°C)
Current Research Trends
Pharmaceutical Applications Development
Current research involving (3,3-Difluoropiperidin-4-YL)methanol focuses on several pharmaceutical areas:
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Development of novel kappa opioid receptor modulators for pain management
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Creation of targeted anticancer agents
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Design of CNS-active compounds where the fluorine substitution may improve blood-brain barrier penetration
Synthetic Methodology Advancement
Research efforts also focus on developing improved synthetic routes to access this and related fluorinated piperidine derivatives:
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More efficient fluorination methods
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Stereoselective approaches to control the configuration at chiral centers
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Sustainable and scalable preparation methods
Structure-Activity Relationship Studies
Ongoing investigations examine how structural modifications to this scaffold affect biological activity:
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